Chemical Structure and Properties of Oxetan-3-yl 2-aminobenzoate: A Technical Guide
Chemical Structure and Properties of Oxetan-3-yl 2-aminobenzoate: A Technical Guide
Executive Summary & Scientific Rationale
In modern drug discovery, the phenomenon of "molecular obesity"—the tendency of lead compounds to become increasingly lipophilic and heavy—contributes significantly to clinical attrition rates due to poor solubility and metabolic instability[1]. To counteract this, strategic bioisosteric replacement has become a cornerstone of rational drug design.
Oxetan-3-yl 2-aminobenzoate (CAS: 151695-64-6) represents a highly optimized structural fragment that merges two powerful chemical motifs[2]. It combines the anthranilate (2-aminobenzoate) core , a privileged pharmacophore widely utilized in kinase inhibitors (such as SYK and LRRK2)[3], with the oxetane ring , a state-of-the-art bioisostere for gem-dimethyl and carbonyl groups[4]. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a multi-parameter optimization tool. The oxetane moiety acts as a metabolic shield and solubility enhancer, while the anthranilate core provides essential hydrogen-bonding vectors for target engagement.
Physicochemical Profiling & Structural Analysis
The utility of Oxetan-3-yl 2-aminobenzoate lies in its ability to modulate the physicochemical landscape of a parent molecule without adding significant molecular weight.
Core Chemical Properties
The following table summarizes the quantitative data and structural significance of the compound[2]:
| Property | Value | Structural Significance in Drug Design |
| CAS Registry Number | 151695-64-6 | Unique identifier for the specific ester fragment. |
| Molecular Formula | C₁₀H₁₁NO₃ | Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD). |
| Molecular Weight | 193.20 g/mol | Maintains Ligand Efficiency (LE) during lead optimization. |
| Hydrogen Bond Donors | 1 (-NH₂) | Critical for anchoring to target active sites (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 4 (O, N) | The oxetane oxygen significantly enhances aqueous solvation. |
The Causality of the Oxetane Ring
Why choose an oxetan-3-yl ester over a standard aliphatic ester (e.g., isopropyl or tert-butyl)?
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Dipole Alignment and Solvation: The exposed lone pairs of the oxetane oxygen act as potent hydrogen bond acceptors. This localized dipole enhances aqueous solubility, effectively lowering the LogD of the molecule compared to its gem-dimethyl analogs[4].
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Metabolic Robustness: Standard alkyl esters are highly susceptible to rapid hydrolysis by plasma esterases, and gem-dimethyl groups are prone to CYP450-mediated oxidation. The steric constraints and electron-withdrawing nature of the oxetane ring block these metabolic "soft spots," providing a significantly improved pharmacokinetic half-life[5].
Synthetic Methodology & Protocol
Synthesizing oxetane-containing esters requires careful selection of reagents. The oxetane ring is sensitive to strong Lewis acids and highly acidic conditions, which can trigger ring-opening[5]. Therefore, a mild Steglich esterification utilizing EDC·HCl and DMAP is the industry standard for this transformation.
Experimental Workflow Logic
Synthetic workflow for Oxetan-3-yl 2-aminobenzoate via EDC coupling.
Step-by-Step Protocol (Self-Validating System)
This protocol is designed as a self-validating system, ensuring that intermediate formation is confirmed before proceeding to the next step.
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Step 1: Reagent Preparation & Activation
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Action: Dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction to 0 °C.
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Addition: Add EDC·HCl (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
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Causality: Cooling to 0 °C prevents the thermal degradation of the highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming an active amide that is highly susceptible to nucleophilic attack.
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Step 2: Nucleophilic Addition
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Action: Slowly add oxetan-3-ol (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
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Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar anthranilic acid baseline spot confirms the consumption of the starting material.
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Step 3: Quenching and Extraction
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Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
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Causality: A basic quench neutralizes any unreacted acid and removes the water-soluble urea byproduct generated by EDC. Crucial: Avoid highly acidic washes (like 1M HCl) to prevent premature cleavage of the oxetane ring[5].
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Step 4: Purification
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Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).
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Mechanistic Utility in Drug Discovery
When integrated into a larger drug scaffold, Oxetan-3-yl 2-aminobenzoate operates via a dual-action logic. The anthranilate nitrogen and carbonyl oxygen serve as a bidentate anchoring system, frequently utilized to bind the hinge region of kinases via hydrogen bonding[3]. Simultaneously, the oxetane ring projects into the solvent-exposed region.
Dual-action pharmacophore logic of Oxetan-3-yl 2-aminobenzoate.
Because the oxetane ring is highly polar yet lacks hydrogen bond donors, it forces favorable interactions with the aqueous interface without acting as an indiscriminate binder, thereby improving the overall pharmacokinetic (PK) profile[4].
Analytical Validation
To ensure the structural integrity of the synthesized Oxetan-3-yl 2-aminobenzoate, the following analytical parameters must be met:
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LC-MS (ESI+): Expected m/z for [M+H]⁺ is 194.2. The presence of this mass confirms successful esterification without ring degradation.
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¹H NMR (400 MHz, CDCl₃):
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The defining feature is the oxetane methine proton (C3-H), which typically shifts downfield to ~5.5 ppm due to the deshielding effect of the newly formed ester bond.
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The oxetane methylene protons (C2-H₂, C4-H₂) will appear as distinct multiplets between 4.5 – 4.9 ppm.
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The aromatic protons of the anthranilate core will present as a classic ortho-substituted pattern between 6.6 – 7.9 ppm.
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References
- Guidechem. "3-オキセタノール,2-アミノ安息香酸(9CI) 151695-64-6 wiki - Jp - Guidechem".
- WIPO (via Googleapis). "WO 2014/060112 Al".
- Benchchem. "Tetramethyloxetane-3-carboxylic acid | 3199-92-6 - Benchchem".
- Benchchem. "1-(Oxetan-3-yl)
- RSC Publishing.
Sources
- 1. Tetramethyloxetane-3-carboxylic acid | 3199-92-6 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1-(Oxetan-3-yl)piperazine hemioxalate | 1523571-19-8 | Benchchem [benchchem.com]
- 5. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
